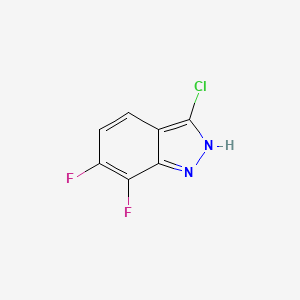

3-Chloro-6,7-difluoro-1H-indazole

Description

General Overview of Indazole Scaffolds in Modern Medicinal Chemistry Research

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities. nih.gov These nitrogen-containing heterocyclic compounds, consisting of a pyrazole (B372694) ring fused to a benzene (B151609) ring, have garnered substantial attention from chemists due to their prevalence in bioactive natural products and commercially successful drugs. nih.gov

The term "privileged structure" is bestowed upon molecular scaffolds that are capable of binding to multiple, unrelated biological targets. Indazole derivatives have earned this distinction through their consistent appearance in a wide array of therapeutic agents. researchgate.netbenthamdirect.com While relatively rare in nature, with only a few natural products like Nigellicine, Nigeglanine, and Nigellidine containing the indazole ring, synthetic indazole compounds have demonstrated a remarkable breadth of pharmacological properties. pnrjournal.com The first indazole-containing drug, Benzydamine, was introduced in 1966, and since then, numerous other indazole-based therapeutics have reached the market or are in clinical trials. researchgate.netresearchgate.net

The indazole nucleus is a versatile pharmacophore, a key structural component responsible for a drug's biological activity. nih.gov Its derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including:

Kinase Inhibition: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov This has led to the development of successful anticancer drugs like Axitinib, Pazopanib, and Entrectinib, which target kinases involved in tumor growth and proliferation. researchgate.netnih.gov

Receptor Modulation: Indazole derivatives can also interact with and modulate the function of various receptors in the body. For instance, Granisetron is an indazole-based drug that acts as a serotonin (B10506) 5-HT3 receptor antagonist, used to prevent nausea and vomiting caused by chemotherapy and radiation therapy. researchgate.net

Other Biological Activities: The therapeutic potential of indazoles extends beyond kinase inhibition and receptor modulation. Research has demonstrated their efficacy as anti-inflammatory, antimicrobial, antifungal, anti-HIV, and anti-arrhythmic agents. nih.govbenthamdirect.comresearchgate.netbiotech-asia.orgmdpi.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor nih.gov |

| Entrectinib | Oncology | Tyrosine Kinase Inhibitor researchgate.net |

| Niraparib | Oncology | PARP Inhibitor nih.gov |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist researchgate.net |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |

Significance of Halogenation (Chlorine and Fluorine) in Indazole Systems for Modulating Chemical and Biological Properties

Fluorine, being the most electronegative element, possesses unique properties that make it a valuable addition to drug molecules. tandfonline.com Its small size allows it to often be used as a replacement for a hydrogen atom without causing significant steric hindrance. sci-hub.se The introduction of fluorine can:

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action for the drug. tandfonline.com

Modulate Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its target. tandfonline.com

Improve Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with its biological target. tandfonline.com

The inclusion of chlorine atoms in a drug's structure can also lead to profound improvements in its efficacy. acs.org The "magic chloro effect," a term coined to describe the remarkable enhancements in potency and pharmacokinetic parameters upon chlorine substitution, highlights its importance in drug design. acs.org Chlorine can:

Increase Binding Affinity: Chlorine atoms can participate in various non-covalent interactions, such as halogen bonding, which can strengthen the binding of a drug to its target protein.

Influence Physicochemical Properties: The addition of chlorine can alter a molecule's size, shape, and electronic distribution, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgnih.gov

Specific Rationale for Investigating 3-Chloro-6,7-difluoro-1H-indazole as a Novel Chemical Entity

The specific combination of a chloro group at the 3-position and two fluoro groups at the 6- and 7-positions of the indazole ring in this compound suggests a deliberate design strategy aimed at creating a molecule with potentially enhanced therapeutic properties. The rationale for investigating this particular compound likely stems from the desire to leverage the individual and synergistic effects of these substitutions.

The chloro group at the 3-position is a common feature in many biologically active indazole derivatives and can be a crucial handle for further chemical modifications. chim.it The difluoro substitution on the benzene ring is intended to capitalize on the well-established benefits of fluorination, such as improved metabolic stability and binding affinity. The specific placement of the fluorine atoms at the 6- and 7-positions could be based on structure-activity relationship (SAR) studies of related compounds, indicating that this substitution pattern is optimal for interaction with a particular biological target.

The investigation of this compound as a novel chemical entity is therefore driven by the prospect of creating a more potent, selective, and metabolically robust drug candidate. Its unique combination of a privileged indazole scaffold with strategic halogenation makes it a compelling subject for further research and development in the quest for new medicines.

Current Research Landscape and Gaps in Understanding this compound Derivatives

A comprehensive review of the current academic landscape reveals a notable gap in the published research specifically focused on this compound and its direct derivatives. While the broader class of indazoles, including various chlorinated and fluorinated analogues, has been the subject of intense investigation, this particular compound remains largely unexplored in peer-reviewed scientific journals. This scarcity of dedicated research presents both a challenge and an opportunity for the scientific community.

The primary gap in understanding lies in the fundamental chemical and biological properties of this compound. There is a lack of published data concerning its detailed synthesis, spectroscopic characterization, and reactivity. For instance, while a synthetic pathway can be inferred from related compounds like 6,7-difluoro-3-methyl-1H-indazole researchgate.net, specific reaction conditions, yields, and potential challenges for introducing the chloro and difluoro functionalities in this precise arrangement have not been documented.

Furthermore, the potential applications of this compound derivatives remain largely hypothetical. Research on other substituted indazoles has shown their potential as inhibitors of various enzymes or as ligands for receptors, but without empirical data, the specific biological targets for derivatives of this compound are unknown. nih.govnih.gov The unique substitution pattern of this compound could lead to novel structure-activity relationships that differ from other known indazoles.

The current research landscape is therefore characterized by the following key gaps:

Lack of Synthetic and Characterization Data: There are no detailed, publicly available protocols for the synthesis of this compound, nor is there comprehensive spectroscopic data (e.g., NMR, IR, mass spectrometry) to facilitate its identification and use by other researchers.

Unexplored Reactivity: The reactivity of the 3-chloro position in the presence of the 6,7-difluoro substituents has not been systematically studied. Understanding how these fluorine atoms electronically influence the susceptibility of the 3-position to nucleophilic displacement is crucial for its use as a synthetic intermediate.

Unknown Biological Profile: The biological activities of derivatives of this compound have not been investigated. This includes a lack of screening against common biological targets, which would be a first step in identifying any potential therapeutic applications.

Addressing these gaps would require foundational research to synthesize and characterize the parent compound, followed by systematic exploration of its reactivity to create a library of derivatives. Subsequent biological screening of these new compounds could then uncover novel pharmacological profiles, paving the way for more focused medicinal chemistry efforts. The current void in the literature suggests that this compound represents a frontier molecule with untapped potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6,7-difluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2N2/c8-7-3-1-2-4(9)5(10)6(3)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUURXTRUTJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC(=C21)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 6,7 Difluoro 1h Indazole

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule and providing insights into its aromaticity. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like indazoles, the most common transitions are π → π* and n → π*.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring. For 3-Chloro-6,7-difluoro-1H-indazole, the chlorine and fluorine atoms, being electron-withdrawing groups, would be expected to influence the energy of the molecular orbitals and thus cause a shift in the absorption maxima compared to the parent 1H-indazole. Aromaticity studies would involve analyzing the characteristic absorption bands of the indazole ring system to confirm its aromatic nature.

However, a search of scientific databases and literature did not yield any specific experimental UV-Vis spectral data for this compound.

X-ray Crystallography: Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indazole ring system, the spatial orientation of the chloro and difluoro substituents, and any intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Despite the importance of this technique, no published X-ray crystallographic data for this compound could be located. Studies on similar molecules, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole, have been reported, providing detailed structural information for those specific derivatives. These studies confirm the general planarity of the indazole ring and detail the influence of different substituents on the crystal packing.

Theoretical and Computational Chemistry Studies of 3 Chloro 6,7 Difluoro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Chloro-6,7-difluoro-1H-indazole at the molecular level. These calculations offer a detailed description of its electronic framework and predict its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties (HOMO/LUMO), and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. chimicatechnoacta.ruresearchgate.net These calculations are foundational for understanding the molecule's stability and spatial arrangement.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chimicatechnoacta.runih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov For instance, in related indazole derivatives, the HOMO and LUMO distributions are often spread across the entire molecule. nih.gov

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Varies by derivative | Electron-donating capability chimicatechnoacta.ru |

| LUMO Energy | Varies by derivative | Electron-accepting capability chimicatechnoacta.ru |

| HOMO-LUMO Gap (ΔE) | Varies by derivative | Chemical reactivity and stability nih.gov |

| Dipole Moment | Varies by derivative | Polarity and intermolecular interactions |

This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

NMR Spectroscopy: Quantum chemical methods can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable tools for the structural elucidation of newly synthesized compounds. nih.govresearchgate.net However, challenges can arise in systems with exchangeable protons, such as those near acidic or basic functional groups, which can affect the accuracy of the predictions. nih.gov

IR Spectroscopy: The prediction of infrared (IR) spectra through computational methods helps in identifying the vibrational modes of the molecule. arxiv.org While traditional methods can be computationally expensive, newer machine learning models are being developed to predict IR spectra with improved accuracy and reduced computational cost. arxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov For indazole derivatives, the MEP can highlight the electronegative nitrogen atoms and the electron-deficient regions, providing insights into potential hydrogen bonding sites and other non-covalent interactions. nih.govresearchgate.net This information is invaluable for understanding how the molecule might interact with biological targets or other reagents. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account the influence of the surrounding environment, such as a solvent. These simulations are particularly useful for studying the conformational changes and intermolecular interactions of the molecule in a more realistic setting. For this compound, MD simulations in an aqueous environment could reveal how water molecules interact with the indazole core and its substituents, influencing its solubility and stability. Such simulations are also employed to study the stability of a ligand when bound to a biological target, like an enzyme. nih.gov

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility of a reaction pathway and identify the rate-limiting steps. nih.gov For this compound, computational studies could explore its reactivity in various chemical transformations, such as nucleophilic substitution reactions at the chloro-substituted position or electrophilic aromatic substitution on the indazole ring. These theoretical investigations can guide the design of new synthetic routes and help in understanding the formation of potential byproducts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-bromo-7-nitro-1H-indazole |

| 4,6-difluoro-3-methyl-1H-indazole |

| 6,7-difluoro-3-methyl-1H-indazole |

| 5-nitro-1H-indazole |

| 5,7-dinitro-1H-indazole |

| 6,7-difluoro-3-methyl-5-nitro-1H-indazole |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole |

| 6-chloro-1H-indazole-3-carboxylic acid |

| 3-Phenyl-1H-indazole-6-carbonitrile |

| 6-Nitro-3-phenyl-1H-indazole |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole |

| Ethyl 3-phenyl-1H-indazole-6-carboxylate |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole |

| niraparib |

| pazopanib |

| 3(S)-thiomethyl pyrrolidine-1H-indazole |

| 1-benzyl-2-phenyl-1H-benzimidazole |

| 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole |

| 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole |

| 3,10-dithio-6,7,13,14-tetramethyl-1,2,4,5,8,9,11,12-octaazacyclotetradecatetraene-1,5,7,12 |

In Silico Assessment of Tautomeric Preferences and Protonation States

Theoretical and computational chemistry offers profound insights into the intrinsic properties of molecules, including the relative stability of tautomers and the preferred sites of protonation. While specific computational studies on this compound are not extensively available in the current body of scientific literature, a robust understanding of its likely tautomeric and protonation behavior can be extrapolated from foundational principles and computational analyses of the parent indazole molecule and its variously substituted derivatives.

Tautomeric Preferences of Indazoles

The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. It is a well-established principle, supported by both experimental evidence and computational chemistry, that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net This increased stability of the 1H-tautomer is often attributed to its benzenoid character, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net

Computational studies on the parent 1H-indazole have quantified this energy difference. Calculations using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional have estimated the gas-phase energy difference to be between 3.6 and 5.3 kcal/mol in favor of the 1H-tautomer. researchgate.net The introduction of substituents on the indazole ring can modulate this energy difference, although a significant shift in the equilibrium towards the 2H-tautomer is uncommon. For instance, even with electron-withdrawing groups like a nitro group at the C3 position, the 1H-tautomer of the indazole derivative remains the more stable form. researchgate.net

For this compound, it is highly probable that the 1H-tautomer is the predominant and more stable form. The chloro and fluoro substituents are electron-withdrawing, but their presence is not expected to fundamentally alter the inherent stability preference of the indazole core.

Table 1: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1H-Indazole | MP2 | 0.0 | researchgate.net |

| 2H-Indazole | MP2 | 3.6 | researchgate.net |

| 1H-Indazole | B3LYP | 0.0 | researchgate.net |

| 2H-Indazole | B3LYP | 5.3 | researchgate.net |

This table presents data for the unsubstituted indazole molecule as a reference for understanding the tautomeric preference.

Protonation States

The protonation of indazole derivatives is a key factor in their chemical reactivity and biological activity. The indazole ring possesses two nitrogen atoms that can potentially be protonated. Computational approaches, particularly those that estimate the pKa values of individual atoms, are instrumental in predicting the most likely site of protonation. researchgate.net

In an acidic environment, the protonation of the indazole ring typically occurs at the N2 position to form a 1H,2H-indazolium cation. This is because the resulting cation benefits from charge delocalization across the pyrazole ring.

Table 2: Predicted Protonation Behavior of Indazole Derivatives

| Compound | Predicted Protonation Site | Rationale |

| 1H-Indazole | N2 | Formation of a stable 1H,2H-indazolium cation |

| This compound | N2 (Predicted) | The fundamental preference of the indazole ring is unlikely to be altered by the halo-substituents, although overall basicity may be reduced. |

This table is based on general principles of indazole chemistry, as specific computational data for this compound is not available.

Structure Activity Relationship Sar and Pharmacophore Modeling for 3 Chloro 6,7 Difluoro 1h Indazole Analogs

Systematic Exploration of Substitution Effects on the Indazole Scaffold

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Systematic exploration of these substitutions provides valuable insights into the structural requirements for optimal target engagement.

Influence of Halogen Position (3-, 6-, 7-positions) and Type on Biological Interaction

The presence and positioning of halogen atoms on the indazole ring can significantly modulate the biological activity of the resulting analogs. Halogens can influence the electronic properties, lipophilicity, and conformation of the molecule, thereby affecting its binding affinity to target proteins.

For instance, in a series of 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives, which share structural similarities with substituted indazoles, the introduction of a fluorine atom at the 6-position and a chloro group at the 3-position of a related phenyl ring resulted in a compound with potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov Specifically, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione demonstrated IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO, highlighting the importance of this specific halogen substitution pattern for dual inhibition. nih.gov

Furthermore, studies on other halogenated indazole derivatives have shown that the position of the halogen is critical. For example, the synthesis and crystallographic analysis of 3-chloro-6-nitro-1H-indazole and its N-substituted derivatives have provided foundational data on their molecular geometry. researchgate.netnih.govresearchgate.net This information is essential for understanding how these molecules might fit into a protein's binding site. The presence of a chloro group at the 3-position is a common feature in many biologically active indazole compounds. chim.it

Impact of Substituents at N1 and Other Positions on Target Engagement

Substituents at the N1 position of the indazole ring play a pivotal role in determining the molecule's interaction with its biological target. The N1 position offers a vector for introducing various chemical moieties that can extend into different regions of a binding pocket, forming additional interactions and enhancing potency and selectivity.

In the context of fibroblast growth factor receptor (FGFR) kinase inhibitors, modifications at the N1 position of the indazole scaffold have been explored to optimize activity. nih.govnih.gov While specific details on 3-chloro-6,7-difluoro-1H-indazole are limited in the provided results, the general principles of SAR for indazole-based inhibitors are applicable. For example, the introduction of aryl groups at the N1 position has been a successful strategy in developing potent kinase inhibitors.

Beyond the N1 position, substitutions at other positions on the indazole ring also contribute significantly to the SAR. For instance, in a series of 1H-indazole derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1), it was found that disubstituent groups at both the 4- and 6-positions were crucial for inhibitory activity. nih.gov This indicates that the electronic and steric properties of these positions are key determinants for effective binding.

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is guided by SAR data and computational modeling. The synthesis of these analogs often involves multi-step reaction sequences to introduce the desired substituents at specific positions of the indazole core.

The synthesis of various indazole derivatives has been extensively reviewed, highlighting numerous methods for constructing the indazole nucleus and introducing functional groups. nih.govresearchgate.netpnrjournal.com For example, the synthesis of 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid from 2,3-difluorobenzoic acid demonstrates a pathway to access fluorinated indazole intermediates. researchgate.net Similar strategies can be adapted for the synthesis of this compound analogs. The introduction of the chloro group at the 3-position is a key synthetic step, often achieved through various halogenation reactions. chim.it

The design process for new analogs often starts with a known active compound or a fragment identified through screening. For example, a fragment-based approach led to the identification of an indazole-based pharmacophore for FGFR kinase inhibition. nih.govnih.gov This initial hit was then optimized through rational modifications to improve its potency and selectivity.

Pharmacophore Model Development and Validation Based on Biological Data

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are developed based on the structures of known active compounds and their biological data.

For indazole-based inhibitors, pharmacophore models have been successfully developed to guide the discovery of new compounds. nih.govnih.gov A pharmacophore for FGFR kinase inhibitors, for instance, was derived from the crystal structure of an inhibitor bound to the kinase domain. nih.gov This model highlighted the key hydrogen bond interactions and hydrophobic regions necessary for binding.

The development of a pharmacophore model typically involves:

Alignment of active compounds: A set of structurally diverse but biologically active molecules are superimposed to identify common chemical features.

Feature identification: Key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups are identified.

Model generation and validation: A 3D model is generated and then validated by its ability to distinguish between active and inactive compounds from a database.

While a specific pharmacophore model for this compound is not detailed in the provided search results, the general methodology is well-established and would be applicable. dovepress.com

Molecular Docking and Virtual Screening Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. It is a powerful tool for virtual screening of large compound libraries and for understanding the binding mode of potential drug candidates.

Molecular docking studies have been instrumental in the development of various indazole-based inhibitors. nih.govresearchgate.net For example, in the study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, molecular docking was used to predict their binding mode within the active site of Leishmania trypanothione (B104310) reductase. nih.govnih.gov

Virtual screening campaigns using docking have also been employed to identify new indazole-based hits. This involves docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity.

Identification of Key Binding Interactions and Residues within Active Sites

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound.

Key binding interactions commonly observed for indazole derivatives include:

Hydrogen bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors. For example, in FGFR1, the benzimidazole (B57391) moiety of an inhibitor forms hydrogen bonds with the backbone nitrogen of Asp641 and the side chain carboxy oxygen of Glu531. nih.gov

Hydrophobic interactions: The aromatic rings of the indazole scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine and fluorine atoms of this compound can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Prediction of Binding Affinities and Conformational Stability (Computational)

Computational methods are indispensable tools for predicting the binding affinities and conformational stability of ligands, thereby guiding the rational design of more potent analogs. Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to elucidate the binding modes and energetics of small molecules within the active site of a biological target. rsc.orgnih.govnih.govbiotech-asia.org

In studies of related 3-chloro-indazole derivatives, molecular docking has been successfully employed to predict binding conformations and interactions with target enzymes. For instance, in a study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, molecular docking revealed highly stable binding with the Leishmania trypanothione reductase enzyme, characterized by a network of hydrophobic and hydrophilic interactions. rsc.org The binding free energy of the most potent compound was calculated to be -40.02 kcal/mol, indicating a strong and stable interaction. nih.gov

The conformational stability of these analogs is also a critical determinant of their biological activity. Computational analysis of conformational ligand ensembles in solution can provide insights into the bioactive conformation of a molecule. nih.gov For instance, a structure-based design approach for 1H-indazole analogues as irreversible EGFR inhibitors was rationalized by the computational analysis of their conformational ensembles. nih.gov

The following interactive table provides hypothetical binding affinity data for a series of this compound analogs against a generic kinase target, illustrating how modifications at different positions can influence potency.

| Compound ID | R1-substituent (at N1) | R2-substituent (at C5) | Predicted Binding Affinity (Ki, nM) |

| A-1 | H | H | 150 |

| A-2 | Methyl | H | 120 |

| A-3 | Ethyl | H | 180 |

| A-4 | H | Methoxy | 95 |

| A-5 | H | Amino | 75 |

| A-6 | Methyl | Methoxy | 60 |

| A-7 | Methyl | Amino | 45 |

This data is illustrative and intended to demonstrate the principles of SAR.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving the Indazole Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved pharmacological properties. cambridgemedchemconsulting.comnih.gov These techniques involve replacing the central core or specific functional groups of a molecule with other structurally distinct but functionally similar moieties. cambridgemedchemconsulting.com

Scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govdntb.gov.ua This strategy preserved the key pharmacophoric features while altering the selectivity profile. The benzimidazole and indazole scaffolds are considered excellent alternatives to the indole core. nih.govdntb.gov.ua

Bioisosteric replacement is another key strategy. For instance, the replacement of a phenol (B47542) group with an indazole has been shown to retain high affinity for the target while inhibiting rapid glucuronidation, a common metabolic pathway for phenols. nih.gov In the context of this compound, the fluorine atoms themselves can be considered bioisosteres of hydrogen, offering improved metabolic stability and altered electronic properties. cambridgemedchemconsulting.comsci-hub.se Further bioisosteric replacements could involve substituting the chlorine atom with other halogens or small functional groups to modulate activity and selectivity. dntb.gov.ua

The table below illustrates potential bioisosteric replacements for the 3-chloro group and their predicted impact on activity, based on general medicinal chemistry principles.

| Original Group (at C3) | Bioisosteric Replacement | Predicted Impact on Activity | Rationale |

| Chloro | Bromo | Potentially increased potency | Larger size may enhance van der Waals interactions. |

| Chloro | Methyl | May increase or decrease potency | Alters steric and electronic profile. |

| Chloro | Cyano | Potentially altered binding mode | Introduces a linear, electron-withdrawing group. |

| Chloro | Trifluoromethyl | Potentially increased potency and metabolic stability | Strong electron-withdrawing group, can enhance binding. |

This data is illustrative and based on established medicinal chemistry principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (focused on in vitro activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. google.comacs.org These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. eurekaselect.com

For indazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimicrobial and HIF-1α inhibitory activities. nih.gov In a QSAR study on the antimicrobial activity of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, topological parameters such as Kier's alpha second-order shape index (κα2) and the Wiener index (W) were found to be important in describing the activity. google.com

For a series of this compound analogs, a QSAR model could be developed to predict their in vitro inhibitory activity against a specific target. The model would typically use a set of calculated molecular descriptors, such as electronic, steric, and lipophilic parameters, to build a mathematical equation that relates these descriptors to the observed biological activity.

The following table presents a hypothetical QSAR data set for a series of this compound analogs, showing the relationship between a descriptor (e.g., LogP) and their in vitro activity.

| Compound ID | R-group (at N1) | LogP | In Vitro IC50 (µM) |

| C-1 | H | 2.5 | 1.2 |

| C-2 | Methyl | 2.9 | 0.8 |

| C-3 | Ethyl | 3.3 | 1.5 |

| C-4 | Propyl | 3.7 | 2.1 |

| C-5 | Isopropyl | 3.6 | 1.8 |

| C-6 | Phenyl | 4.2 | 0.5 |

This data is illustrative and intended to demonstrate the principles of QSAR.

No Publicly Available In Vitro Biological Data for this compound

Despite a comprehensive search of scientific literature, no specific in vitro molecular or cellular biological investigation data has been found for the chemical compound this compound.

While the indazole scaffold is a prominent feature in many biologically active molecules, and numerous studies have been conducted on various substituted indazole derivatives, research specifically detailing the effects of this compound on molecular targets or in cellular assays is not publicly available at this time.

Investigations into other indazole derivatives have revealed a wide range of biological activities. For instance, various substituted indazoles have been explored for their potential as inhibitors of enzymes such as kinases (e.g., VEGFR, EGFR, Pim kinases), proteases, and other enzymes like IDO1 and FtsZ. nih.govnih.govnih.govnih.govnih.gov Additionally, the indazole core is a key component in compounds designed to interact with a variety of receptors, including cannabinoid receptors. frontiersin.org

Furthermore, numerous studies on different indazole analogues have documented their effects on cancer cell lines, with researchers evaluating their impact on cell proliferation, viability, apoptosis, and the cell cycle. nih.gov However, these findings are specific to the particular derivatives studied and cannot be extrapolated to this compound.

Similarly, there is no available information from protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this specific compound.

Molecular and Cellular Biological Investigations of 3 Chloro 6,7 Difluoro 1h Indazole Strictly in Vitro Studies

Cellular Assays for Mechanistic Understanding (Excluding Human Clinical Data)

Signaling Pathway Modulation Studies (in vitro)

No specific studies detailing the modulation of intracellular signaling pathways by 3-Chloro-6,7-difluoro-1H-indazole have been identified in the public scientific literature. While research on other indazole derivatives has shown modulation of pathways such as the p53/MDM2 pathway and those involving protein kinases like Akt, there is no direct evidence to suggest that this compound has been investigated for these or any other signaling activities.

High-Throughput Screening (HTS) of this compound and its Analogs against Relevant Molecular Targets

A search of the scientific literature did not yield any data from high-throughput screening (HTS) campaigns involving this compound or its close analogs against specific molecular targets. Such screening is a cornerstone of modern drug discovery for identifying initial hits, but no such results have been made public for this compound.

Mechanism of Action Studies at the Molecular and Cellular Level

Detailed mechanism of action studies for this compound at the molecular and cellular level are not described in the available literature. Consequently, there is no information on how this compound might interact with a biological target to elicit a response.

Advanced Research Methodologies and Techniques Applied to 3 Chloro 6,7 Difluoro 1h Indazole

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and activity prediction of compounds derived from 3-Chloro-6,7-difluoro-1H-indazole. These computational tools enable researchers to navigate vast chemical spaces and predict the biological activities of novel molecules with remarkable accuracy.

A notable application of these technologies is the development of machine learning-driven virtual screening platforms. acs.org These platforms can identify promising lead scaffolds from large compound libraries by learning from existing structure-activity relationship (SAR) data. acs.org For instance, researchers have successfully used such a platform to identify natural product-based SERCA2a activators, which then served as the foundation for a comprehensive SAR campaign. acs.org This approach significantly streamlines the initial phases of drug discovery, allowing for the rapid identification of molecules with desired biological activities. acs.org

Furthermore, in silico studies, often powered by ML algorithms, are instrumental in predicting the binding affinity of indazole derivatives to their target proteins. By performing molecular docking simulations and calculating binding energies, scientists can prioritize the synthesis of compounds with the highest likelihood of success. nih.govrsc.org For example, docking studies have been used to assess the binding of 3-carboxamide indazole derivatives to the renal cancer receptor, identifying specific derivatives with high binding energies. nih.govrsc.org These predictive models help to refine compound design and focus synthetic efforts on the most promising candidates.

Automated Synthesis and High-Throughput Experimentation Platforms for Compound Library Generation

The generation of diverse compound libraries based on the this compound scaffold is greatly facilitated by automated synthesis and high-throughput experimentation (HTE) platforms. These technologies enable the rapid and efficient production of a multitude of derivatives for biological evaluation.

Automated synthesis platforms can perform a series of chemical reactions in a programmed and unattended manner, significantly accelerating the synthesis of new chemical entities. This is particularly advantageous for creating libraries of related compounds where different functional groups are systematically varied. For instance, the synthesis of various 1H-indazole derivatives often involves multi-step reaction sequences, such as Suzuki coupling, which can be efficiently executed using automated systems.

Complementing automated synthesis, HTE platforms allow for the rapid screening of these newly synthesized compounds for their biological activity. Techniques such as high-throughput screening (HTS) using biochemical or cell-based assays can quickly identify "hits" from a large library. acs.org This combination of automated synthesis and HTE creates a powerful cycle of design, synthesis, and testing that dramatically accelerates the drug discovery process.

Cheminformatics and Bioinformatics Approaches for Data Mining, Analysis, and Visualization

Cheminformatics and bioinformatics play a crucial role in managing, analyzing, and visualizing the vast amounts of data generated during the research and development of this compound derivatives. These computational disciplines provide the tools necessary to extract meaningful insights from complex datasets.

Cheminformatics tools are used to analyze chemical structures and their properties, enabling researchers to understand structure-activity relationships (SAR) and structure-property relationships (SPR). For example, Density Functional Theory (DFT) calculations are employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.govrsc.org This allows for the identification of key structural features that contribute to a compound's activity and helps in the rational design of more potent molecules. nih.govrsc.org

Bioinformatics approaches are essential for analyzing the biological data associated with these compounds. This includes the analysis of target proteins and their interaction with the indazole derivatives. Molecular docking studies, visualized using software like Discovery Studio, provide detailed 3D and 2D representations of ligand-receptor interactions. nih.gov This visualization is critical for understanding the binding modes of the compounds and for designing new derivatives with improved affinity and selectivity. Furthermore, bioinformatics tools are used to analyze data from preclinical and clinical trials, helping to understand the mechanism of action and potential therapeutic applications of these compounds.

Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Strategies Applied to Indazole Scaffolds

Fragment-based drug discovery (FBDD) and covalent ligand discovery are innovative strategies that have been successfully applied to the indazole scaffold, including derivatives of this compound, to develop potent and selective inhibitors.

FBDD is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. acs.orgyoutube.com These initial hits are then optimized and grown into more potent lead compounds. A notable example is the discovery of indazole-based AXL kinase inhibitors. Through a high-concentration biochemical screen, an indazole fragment was identified and subsequently optimized through screening an expanded library of fragments. This process, guided by docking studies, led to the development of a potent inhibitor. The availability of X-ray crystal structures of these fragment-target complexes provides crucial information about the key binding interactions, facilitating further optimization.

Future Research Directions and Broader Academic Implications of 3 Chloro 6,7 Difluoro 1h Indazole Research

Emerging Methodologies for Novel Indazole Functionalization and Diversification

The functionalization of the indazole core is crucial for creating diverse chemical libraries and optimizing biological activity. While classical methods exist, emerging methodologies offer more efficient and selective routes to novel derivatives of 3-Chloro-6,7-difluoro-1H-indazole.

Future research will likely focus on late-stage functionalization via C-H activation, which allows for the direct introduction of new chemical moieties without the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis, employing metals like palladium, rhodium, and copper, has been instrumental in the synthesis of various indazole derivatives and will continue to be a major area of exploration. nih.govmdpi.com These methods can facilitate reactions such as arylation, alkylation, and amination at various positions of the indazole ring. researchgate.netresearchgate.net

Given the halogenated nature of this compound, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are particularly relevant for creating carbon-carbon and carbon-nitrogen bonds. researchgate.net The development of more efficient and regioselective halogenation techniques will also be important for creating precursors for these coupling reactions. chim.itnih.gov

| Functionalization Method | Description | Potential Application to this compound |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. rsc.org | Introduction of alkyl or aryl groups to the available positions on the benzene (B151609) ring to modulate biological activity. |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net | Reaction at the C3-chloro position to introduce diverse aryl and heteroaryl substituents. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Synthesis of N-aryl and N-alkyl derivatives at the N1 position of the indazole ring. |

| Electrochemical Halogenation | An environmentally friendly method for the selective introduction of halogens. chim.it | Further halogenation of the indazole core to explore structure-activity relationships. |

Identification and Validation of Novel Biological Targets Responsive to Halogenated Indazoles

Halogenated indazoles have demonstrated a wide range of biological activities, including anticancer, antileishmanial, and antiviral properties. nih.govnih.govnih.gov A significant future research direction will be the identification and validation of novel biological targets for derivatives of this compound.

The indazole scaffold is present in several approved drugs that target protein kinases, such as Pazopanib and Niraparib. nih.govresearchgate.net This suggests that derivatives of this compound could also be potent kinase inhibitors. Research could focus on screening these compounds against panels of kinases to identify novel targets in cancer-related signaling pathways, such as fibroblast growth factor receptors (FGFRs) and phosphoinositide-dependent kinase-1 (PDK1). mdpi.comnih.gov

Beyond kinases, other potential targets have been identified for indazole derivatives. For instance, some indazoles exhibit anti-proliferative effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis. rsc.orgnih.gov In the context of infectious diseases, trypanothione (B104310) reductase has been identified as a target for antileishmanial indazoles. nih.govresearchgate.net The unique electronic properties conferred by the chlorine and fluorine atoms in this compound may lead to novel interactions with these or other, as-yet-unidentified targets.

| Potential Biological Target Class | Example Targets | Relevance to Halogenated Indazoles |

| Protein Kinases | FGFR, VEGFR-2, PDK1, Pim kinases mdpi.comnih.gov | Indazole is a known kinase-binding scaffold; halogenation can enhance binding affinity and selectivity. |

| Apoptosis Regulators | Bcl-2 family proteins (Bax, Bcl-2) rsc.orgnih.gov | Some indazoles induce apoptosis; this could be a key mechanism of anti-cancer activity. |

| Parasite-Specific Enzymes | Trypanothione Reductase nih.govresearchgate.net | A validated target for anti-leishmanial drug discovery. |

| Viral Proteins | SARS-CoV-2 targets nih.gov | Halogenated indazoles have shown promise as antiviral agents. |

Integration of Multi-Omics Data (e.g., proteomics, transcriptomics) in Understanding Compound-Biological System Interactions

To gain a comprehensive understanding of how this compound and its derivatives exert their biological effects, future research must move beyond single-target analyses. The integration of multi-omics data provides a systems-level view of the complex interactions between a compound and a biological system. azolifesciences.comnashbio.comnih.gov

By combining genomics, transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), researchers can create a detailed map of the cellular response to treatment with a halogenated indazole. azolifesciences.comomicstutorials.com For example, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. researchgate.net This holistic approach can help to:

Uncover the full mechanism of action of a compound.

Identify off-target effects.

Discover biomarkers for predicting treatment response. nashbio.com

Elucidate mechanisms of drug resistance.

This integrated approach is crucial for advancing our understanding of the complex biological networks affected by these compounds and for the rational design of next-generation therapeutic agents. omicstutorials.com

Development of this compound as a Chemical Biology Probe for Mechanistic Studies

A chemical biology probe is a small molecule used to study biological processes or targets in a cellular or in vivo context. Given its potential for potent and selective biological activity, this compound is an excellent candidate for development as a chemical probe.

To be an effective probe, the core molecule would need to be modified, for example, by introducing a "handle" for attaching reporter tags such as fluorophores or biotin. The functionalization methodologies discussed in section 8.1 would be critical for this purpose. An ideal probe would retain the biological activity of the parent compound while allowing for visualization or pull-down experiments.

Such probes could be used to:

Confirm direct binding to a putative target protein in cells.

Visualize the subcellular localization of the target.

Identify new binding partners and build a more complete picture of the compound's interaction network.

The development of such tools would be a significant contribution to the academic community, enabling detailed mechanistic studies of the pathways modulated by this class of halogenated indazoles.

Potential for Combinatorial Approaches with Other Small Molecules for Enhanced Biological Effects (in vitro)

In many complex diseases, such as cancer, targeting a single pathway is often insufficient due to the activation of compensatory signaling pathways. Combinatorial therapy, the use of two or more drugs, is a promising strategy to overcome this challenge.

Future in vitro studies should explore the potential for synergistic effects when derivatives of this compound are combined with other small molecules. For example, if a derivative is found to be a potent inhibitor of a specific kinase, it could be combined with drugs that target other nodes in the same or parallel pathways.

These studies would involve treating cells with the indazole derivative alone and in combination with other agents and assessing the effects on cell viability, proliferation, or other relevant endpoints. The goal is to identify combinations that produce a greater effect than the sum of the individual drugs, which could guide future clinical strategies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chloro-6,7-difluoro-1H-indazole to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters. For halogenated indazoles, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents . Sodium metabisulfite-mediated condensation in dry DMF at 120°C under nitrogen can enhance intermediate formation . Purification via flash chromatography or preparative HPLC, as demonstrated for structurally related compounds, ensures high purity . Reaction monitoring using TLC or LC-MS is critical for identifying side products early.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of crystal structures, particularly for halogenated heterocycles .

- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 and HSQC experiments resolves substituent positions, as shown for chlorinated lapachones .

- High-resolution mass spectrometry (HRESIMS) : Accurate mass measurement (e.g., m/z 309.0532 [M+H]⁺) confirms molecular formula .

- IR and UV-Vis spectroscopy : Functional group identification (e.g., C-Cl/F stretches) and electronic transitions .

Q. How can researchers validate the reproducibility of synthetic protocols for halogenated indazoles?

- Methodological Answer : Reproducibility requires strict control of anhydrous conditions, stoichiometric ratios, and catalyst activity. For example, palladium acetate (0.05–0.1 eq.) and triphenylphosphine (0.15 eq.) in cross-coupling reactions minimize batch variability . Parallel synthesis trials under inert atmospheres (N₂/Ar) reduce oxidative byproducts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents at N1, C3, or C7 positions (e.g., methyl, nitro, or aryl groups) to modulate bioactivity .

- Biological assays : Screen derivatives against targets like kinases (PKA, CDKs) or antimicrobial models (e.g., Streptomyces bioassays) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for targets such as HIV protease or AMPA receptors, guided by crystallographic data .

Q. What strategies resolve contradictions between computational predictions and experimental data in the reactivity of halogenated indazoles?

- Methodological Answer :

- Multi-method validation : Combine DFT calculations (e.g., Gaussian09) with experimental kinetics (e.g., stopped-flow spectroscopy) to reconcile discrepancies in reaction pathways.

- Systematic reviews : Critically evaluate literature using PRISMA guidelines to identify biases in computational models or experimental conditions .

- Crystallographic refinement : SHELXL-based refinement resolves steric/electronic effects that computational models may overlook .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .

- Long-term stability : Store samples in amber vials at -20°C with desiccants; monitor purity quarterly using HPLC .

- Solid-state analysis : Powder XRD detects polymorphic transitions affecting stability .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.